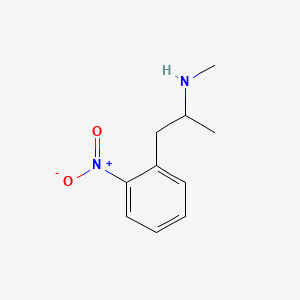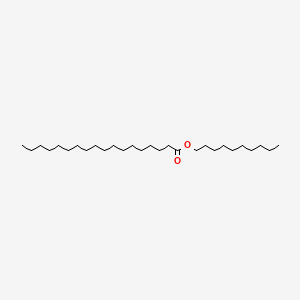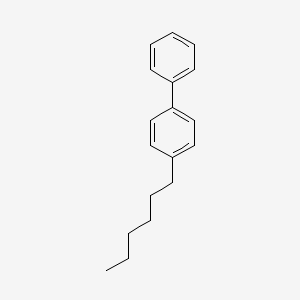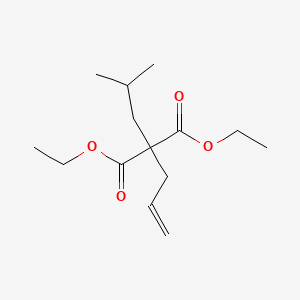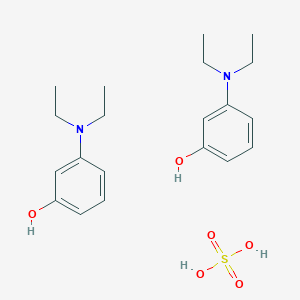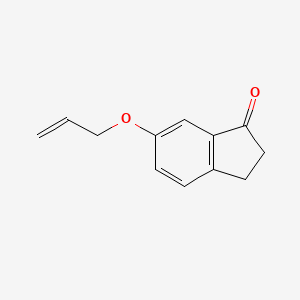
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical state (solid, liquid, gas) at room temperature, color, odor, and other observable properties.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability can also be analyzed.Wissenschaftliche Forschungsanwendungen
-
Fluorescent Dye
- Field : Biological Research
- Application : 3′,6′-Bis(allyloxy)-Fluoran, a compound with a similar structure, is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Method : The dye is typically applied to the biological sample, which is then observed under a microscope .
- Results : The use of this dye allows for the visualization and analysis of various biological structures and processes .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : N6-[(Allyloxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine, another compound with a similar structure, is used in chemical synthesis .
- Method : The specific methods of application would depend on the particular synthesis being carried out .
- Results : The use of this compound can facilitate the synthesis of various organic molecules .
-
Intramolecular Diels–Alder Reaction
- Field : Physical Chemistry
- Application : (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, a compound with a similar structure, is used to study the intramolecular Diels–Alder (IMDA) reaction .
- Method : The reaction is studied using density functional theory at the M05-2X functional with the cc-pVTZ basis set .
- Results : The study reveals the bond breaking/forming events along the IMDA reaction .
-
Green Synthesis
- Field : Green Chemistry
- Application : Allyloxyalcohols, which are similar to “6-(Allyloxy)-2,3-dihydro-1H-inden-1-one”, are valuable chemicals in many environmentally friendly industrial applications . They are used in the highly selective synthesis of 4-allyloxybutan-1-ol .
- Method : Two pathways were optimized for the synthesis of 4-allyloxybutan-1-ol: one using phase transfer catalysis (PTC) and the other using non-catalytic solvent-free conditions .
- Results : The PTC method resulted in 88% yield and 98% selectivity of 4-allyloxybutan-1-ol with minimal formation of by-products . The non-catalytic solvent-free method led to a product with an excellent yield of 99% in a relatively short reaction time .
-
HVDC Cable Insulation
- Field : Electrical Engineering
- Application : 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure, was grafted onto polypropylene (PP) to improve its electrical properties for use as insulation in high-voltage direct current (HVDC) cables .
- Method : The AHB monomer was grafted onto PP via melt grafting . The effects of several reaction variables were studied, and the optimal grafting conditions were determined .
- Results : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .
- Pressure-Induced Bond Rearrangement
- Field : Material Science
- Application : Flexible lanthanide 2,5-bis (allyloxy)terephthalate coordination polymer networks, which have a similar structure to “6-(Allyloxy)-2,3-dihydro-1H-inden-1-one”, reveal a plethora of structural transformations when exposed to high pressure . These transformations are driven through organic linkers in a variety of ways, such as bond rotations, rearrangements, and conformational shifts .
- Method : The system demonstrates a bond rearrangement due to an alteration of carboxylic acid binding modes from the 2,5-bis (allyloxy)terephthalate linker in addition to bond rotations within the flexible carbon backbone of the linker between 30–35 kbar .
- Results : A pressure-induced reversible phase transition is possible between the two structurally distinct sets of networks .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling and storing the compound.
Zukünftige Richtungen
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications to improve its properties, or new reactions it could undergo.
I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!
Eigenschaften
IUPAC Name |
6-prop-2-enoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWXXQGESYKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348392 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
320574-74-1 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



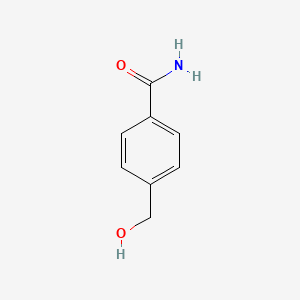
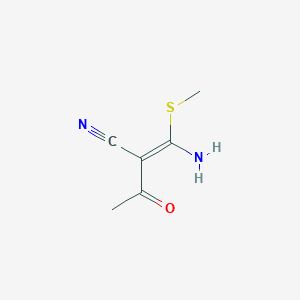
![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)
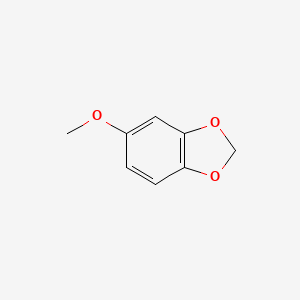
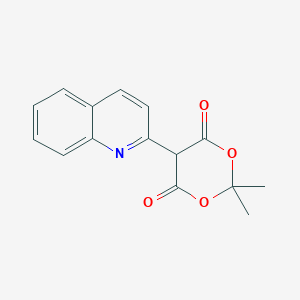
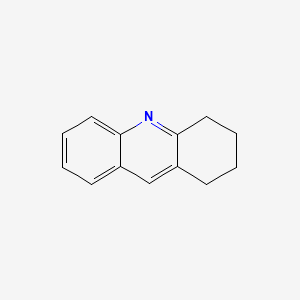
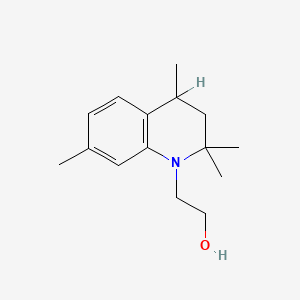
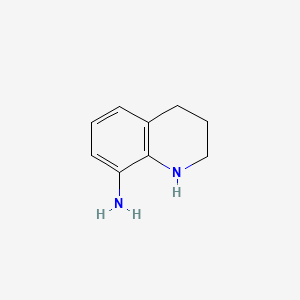
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)
